1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a nitro group at position 4, and an ethanone group at position 2 of the pyrrole ring. The molecular formula of this compound is C8H10N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the nitration of 3,5-dimethylpyrrole followed by acetylation. The nitration process introduces the nitro group at the 4-position of the pyrrole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves the reaction of the nitrated pyrrole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(3,5-Dimethyl-4-amino-1H-pyrrol-2-yl)ethanone.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)acetic acid.
Scientific Research Applications
1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may inhibit specific enzymes by binding to their active sites or by interacting with cofactors. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3,5-Dimethyl-4-amino-1H-pyrrol-2-yl)ethanone: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(3,5-Dimethyl-4-chloro-1H-pyrrol-2-yl)ethanone:
Uniqueness: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(6(3)11)9-5(2)8(4)10(12)13/h9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIHLXHXXDZJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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